molecular formula C11H15NO B4057903 N-ethyl-2-(4-methylphenyl)acetamide

N-ethyl-2-(4-methylphenyl)acetamide

Cat. No. B4057903
M. Wt: 177.24 g/mol
InChI Key: AROBVDMTHIIHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(4-methylphenyl)acetamide, also known as etilamfetamine, is a psychoactive drug that belongs to the amphetamine class of compounds. It has been found to have stimulating effects on the central nervous system, similar to those of amphetamine and methamphetamine. Despite its potential therapeutic uses, it is not currently approved for medical use in most countries due to its abuse potential.

Scientific Research Applications

Environmental Protection and Water Treatment

Research has delved into the adsorptive removal of acetaminophen from water, highlighting environmental concerns associated with pharmaceuticals. Studies show that compounds like ZnAl/biochar can adsorb acetaminophen effectively, suggesting a potential avenue for mitigating water pollution. This research underscores the importance of addressing pharmaceutical contaminants in aquatic environments to protect water quality and ecosystem health (Igwegbe et al., 2021).

Toxicity and Environmental Impact

The presence of acetaminophen in natural water bodies has raised concerns about its environmental impact and toxicity. Investigations into its occurrences, toxicities, and removal technologies are crucial for understanding how to manage and mitigate its environmental footprint. These studies highlight the challenges posed by pharmaceutical pollutants and the need for effective treatment technologies to ensure the safety of water resources (Vo et al., 2019).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) have been explored for the degradation of acetaminophen, offering insights into potential treatment methods for contaminated water. This research sheds light on the pathways, by-products, and biotoxicity associated with acetaminophen degradation, providing a foundation for developing more efficient and environmentally friendly water treatment solutions (Qutob et al., 2022).

properties

IUPAC Name

N-ethyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-12-11(13)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROBVDMTHIIHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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